

Technical Guide: Metabolic Profiling & Identification of 1-Methyltryptamine

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Compound of Interest

Compound Name: 1-METHYLTRYPTAMINE

CAS No.: 7518-21-0

Cat. No.: B188459

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Executive Summary & Disambiguation

In the analysis of tryptamine derivatives, structural isomerism frequently leads to misidentification. This guide focuses specifically on **1-Methyltryptamine** (1-Me-T), where the methyl group is attached to the indole nitrogen (position 1).

Critical Disambiguation:

- **1-Methyltryptamine** (1-MT): Indole-N-methylated. (Target of this guide).
- -Methyltryptamine (NMT): Side-chain amine methylated.[1][2] (Metabolically distinct; precursor to DMT).[2][3]
- -Methyltryptamine (AMT): Side-chain
-carbon methylated.[4] (MAO-resistant, long-acting psychostimulant).

Unlike AMT, 1-MT retains an unsubstituted ethylamine side chain, making it a viable substrate for Monoamine Oxidases (MAO). However, the 1-methyl group increases lipophilicity and prevents the formation of certain hydrogen bonds within the enzyme active site, altering its kinetic profile compared to tryptamine.

Metabolic Stability & Predicted Pathways

The biotransformation of 1-MT follows three primary vectors driven by Phase I oxidation and Phase II conjugation.

Oxidative Deamination (Major Pathway)

The primary metabolic route for tryptamines with an unsubstituted side chain is oxidative deamination via MAO-A.

- Mechanism: MAO converts the primary amine to an imine, which hydrolyzes to 1-methyl-indole-3-acetaldehyde.
- Downstream: This unstable aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 1-Methyl-indole-3-acetic acid (1-Me-IAA).
- Significance: 1-Me-IAA is expected to be the most abundant urinary metabolite.

Ring Hydroxylation (Minor Pathway)

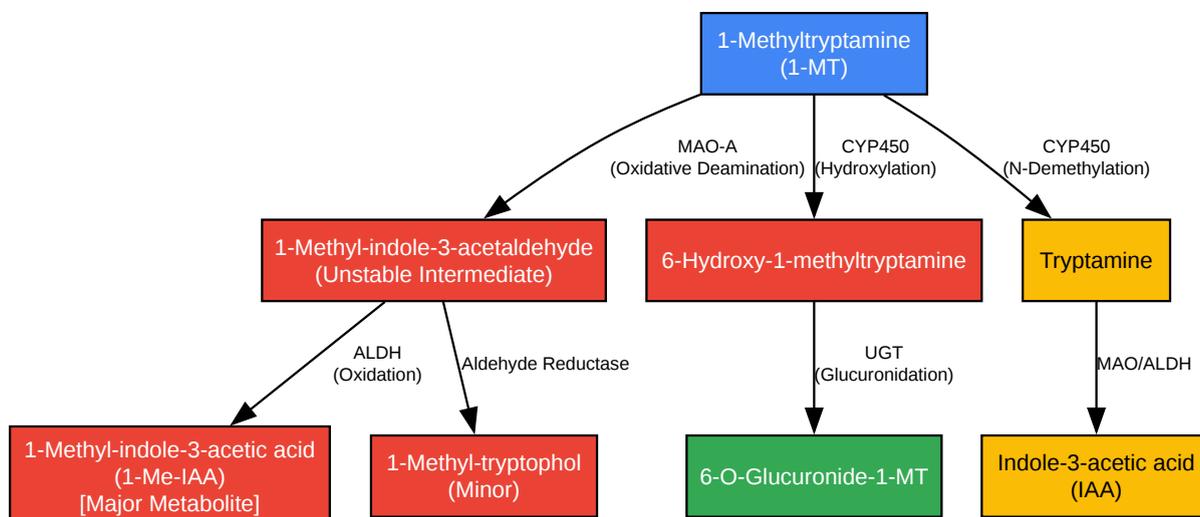
Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) typically hydroxylate the indole ring at the 6-position (and less frequently the 5- or 7-positions).

- Metabolite: 6-Hydroxy-1-methyltryptamine.
- Phase II: Subsequent glucuronidation or sulfation creates highly polar conjugates excreted in urine.

N-Demethylation (Trace Pathway)

Metabolic removal of the indole-N-methyl group is chemically difficult but enzymatically possible via specific P450 isoforms, reverting the compound to Tryptamine, which then enters the endogenous tryptamine pool.

Metabolic Pathway Map



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Figure 1: Predicted metabolic pathways of **1-Methyltryptamine** involving MAO-mediated deamination and CYP450-mediated hydroxylation.

Experimental Protocol for Metabolite Identification In Vitro Incubation System

To generate and identify metabolites, use a dual-system approach to cover both MAO and CYP activity.

Reagents:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL).
- Human Liver Cytosol (for ALDH activity).
- NADPH Regenerating System.
- Substrate: **1-Methyltryptamine** (10 μ M final conc).

Workflow:

- Pre-incubation: Mix 10 μ L HLM + 10 μ L Cytosol + 370 μ L Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.
- Initiation: Add 10 μ L of 1-MT stock. Add 100 μ L NADPH regenerating system.
- Timepoints: 0, 15, 30, 60, 120 min.
- Quenching: Add 500 μ L ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
- Preparation: Centrifuge at 14,000 x g for 10 min. Transfer supernatant to LC vials.

LC-HRMS/MS Methodology

High-Resolution Mass Spectrometry (HRMS) is required to distinguish isobaric metabolites and determine elemental composition.

Instrument Parameters:

- System: UHPLC coupled to Q-TOF or Orbitrap.
- Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.[5]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
- Gradient: 5% B (0-1 min)
95% B (10 min)
Hold (12 min).

Mass Spectrometry Settings:

- Ionization: ESI Positive Mode (for parent and amines) & Negative Mode (for carboxylic acid metabolites like 1-Me-IAA).
- Scan Mode: Full Scan (m/z 50–600) + Data Dependent MS2 (ddMS2).

Data Analysis & Metabolite Characterization

Mass Defect Filtering (MDF)

Tryptamines have a distinct mass defect. Use MDF to filter noise.

- Parent 1-MT: Formula

.[\[1\]](#) Monoisotopic Mass: 174.1157 Da.

- Protonated Ion

:175.1230.

Diagnostic Fragmentation Patterns

Identification relies on interpreting MS2 spectra.

Compound	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Interpretation
1-Methyltryptamine	175.1230 ()	144.0808	Loss of methylamine (, 31 Da) via -cleavage. Note: Standard tryptamines lose (17 Da), but 1-MT fragmentation is dominated by the stable 1-methyl-indolyl cation.
115.0542	Indole ring fragment (Quinolinium ion).		
1-Me-Indole-3-Acetic Acid	190.0863 ()	144.0808	Loss of (46 Da) from the acid side chain.
6-Hydroxy-1-MT	191.1179 ()	160.0757	Loss of methylamine (31 Da) from hydroxylated core.

Distinguishing Isomers

- **1-Methyltryptamine (1-MT) vs. N-Methyltryptamine (NMT):**
 - Both have MW 174.[1]
 - Retention Time: 1-MT is more lipophilic (methyl on aromatic ring) and elutes later than NMT (methyl on amine).
 - MS2: NMT loses methylamine (

, 31 Da) to yield the unmethylated indole cation (m/z 130). 1-MT yields the methylated indole cation (m/z 144). This 14 Da difference in the core fragment is diagnostic.

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